2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride

Description

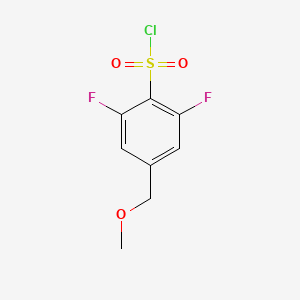

2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with fluorine atoms at the 2- and 6-positions, a methoxymethyl group at the 4-position, and a sulfonyl chloride functional group at the 1-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, often employed in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing compounds. The fluorine substituents enhance electronegativity and metabolic stability, while the methoxymethyl group may influence solubility and steric interactions .

Properties

Molecular Formula |

C8H7ClF2O3S |

|---|---|

Molecular Weight |

256.65 g/mol |

IUPAC Name |

2,6-difluoro-4-(methoxymethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C8H7ClF2O3S/c1-14-4-5-2-6(10)8(7(11)3-5)15(9,12)13/h2-3H,4H2,1H3 |

InChI Key |

XMACTZBBXSHYHN-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride typically involves the sulfonylation of 2,6-difluoro-4-(methoxymethyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as the sulfonylating agents. The reaction conditions usually require a solvent such as dichloromethane (DCM) and are conducted at low temperatures to control the reactivity of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Coupled Products: Formed in coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide or sulfonate functionalities.

Material Science: The compound is used in the preparation of advanced materials, including polymers and coatings.

Chemical Biology: It is employed in the modification of biomolecules for studying biological processes.

Industrial Chemistry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided focuses on MCHR1 antagonists, such as SNAP-7941 derivatives and related intermediates. While these compounds share structural motifs like difluorophenyl and methoxymethyl groups, their core scaffolds and functional groups differ significantly from 2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences :

- The target compound features a benzene ring , whereas SNAP derivatives (e.g., FE@SNAP, Tos@SNAP) are based on a pyrimidine scaffold . This difference significantly impacts electronic properties and biological interactions.

Functional Group Reactivity :

- The sulfonyl chloride group in the target compound is highly reactive, enabling facile nucleophilic substitutions. In contrast, SNAP derivatives prioritize carboxylate or tosyloxyethyl groups for pharmacological or radiochemical applications .

Fluorine and Methoxymethyl Effects :

- Fluorine atoms in both compound classes enhance metabolic stability and electronegativity. However, the methoxymethyl group in the target compound may reduce steric hindrance compared to bulkier substituents in SNAP derivatives.

Applications :

- The target compound is primarily a synthetic intermediate, while SNAP derivatives are tailored for in vivo targeting (e.g., MCHR1 antagonism) or radiolabeling .

Research Findings and Limitations

However, insights from structurally analogous compounds (e.g., SNAP derivatives) suggest that:

- Fluorine positioning (ortho vs. meta/para) alters electronic effects and binding affinities.

- Methoxymethyl groups may improve solubility but could hinder interactions with hydrophobic enzyme pockets .

Biological Activity

2,6-Difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride is a sulfonyl chloride derivative with potential applications in medicinal chemistry. Its biological activity is of interest due to its structural features that may interact with various biological targets, leading to therapeutic effects. This article reviews the compound's synthesis, characterization, and biological activities based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of approximately 276.71 g/mol. The compound contains a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,6-difluorotoluene with chlorosulfonic acid in the presence of a methoxymethylating agent. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that sulfonyl chlorides can exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzene sulfonyl chlorides possess antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes, providing potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonyl chlorides. Variations in substituents on the benzene ring can significantly influence the compound's efficacy against specific biological targets. For instance, the introduction of electron-withdrawing groups has been shown to enhance antibacterial activity due to increased electrophilicity .

Case Studies

- Antibacterial Activity : A series of benzene sulfonyl chloride derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorine substituents exhibited enhanced activity compared to their non-fluorinated counterparts.

- Antifungal Studies : In another study, a related compound demonstrated significant antifungal activity against Candida species, suggesting that modifications in the sulfonyl chloride structure could lead to effective antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.